

Reference Standards for 2-Bromo-6-hydroxy-N-methylbenzamide Identification

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Compound of Interest

Compound Name: *2-Bromo-6-hydroxy-N-methylbenzamide*

Cat. No.: *B14843822*

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Executive Summary & Context

2-Bromo-6-hydroxy-N-methylbenzamide is a functionalized benzamide derivative often encountered as a Critical Process Intermediate or a Regioisomeric Impurity in the synthesis of benzoxaborole drugs (e.g., Crisaborole) or novel kinase inhibitors.

Its identification is analytically challenging due to:

- Regioisomerism: The ortho-hydroxy (6-position) vs. meta-hydroxy isomers have similar retention times but distinct intramolecular hydrogen bonding properties.
- Bromine Isotope Pattern: The presence of bromine provides a unique mass spectral signature () that must be leveraged for confirmation.

This guide compares the utility of Certified Reference Materials (CRMs) versus In-House Working Standards and provides a validated protocol for its identification.

Comparative Analysis: Standard Grades

In the absence of a specific USP/EP monograph for this intermediate, researchers must choose between commercial certified standards or synthesizing and qualifying their own.

Comparison Matrix: CRM vs. Analytical Reagent vs. Working Standard

Feature	Certified Reference Material (CRM)	Analytical Grade Reagent	In-House Working Standard
Primary Use	Quantitative Assay, Validation	Early R&D, Feasibility	Routine QC Release Testing
Traceability	NIST/SI Traceable (ISO 17034)	Vendor Co A (often minimal)	Qualified against CRM/Primary
Purity Assignment	Mass Balance (100% - Impurities - Water - Residual Solvents)	Area % (HPLC) only	Potency assigned vs. Primary
Uncertainty	Explicitly calculated ()	Not provided	Derived from qualification data
Cost	High (\$)	Low (\$)	Medium (- labor intensive)
Recommendation	Mandatory for GMP Release & Stability	Screening Only	Sustainable for Long-term QC

Strategic Recommendation

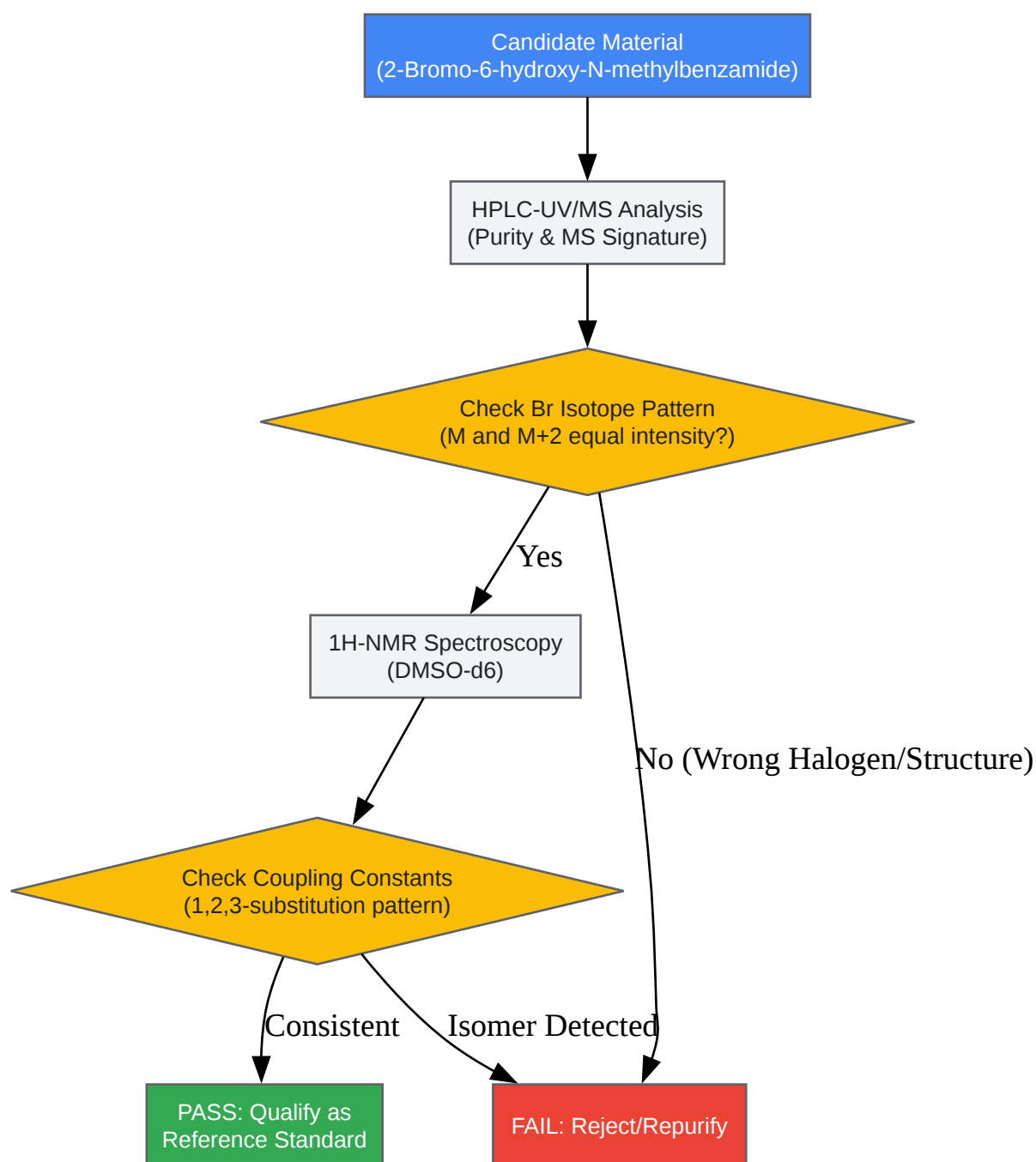
For **2-Bromo-6-hydroxy-N-methylbenzamide**, commercial CRMs are rare. The recommended strategy is to purchase a high-purity Analytical Reagent (e.g., from BLD Pharm or Sigma-Aldrich) and fully characterize it to establish it as a Primary Reference Standard for your project.

Identification Strategy & Workflows

The identification of this compound relies on a "Triangulation Approach" combining Chromatographic Retention, Mass Spectral Isotope matching, and Structural Confirmation (NMR).

Analytical Workflow Diagram

The following decision tree illustrates the logical flow for confirming the identity of the standard.



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Figure 1: Step-by-step qualification workflow for establishing the reference standard.

Experimental Protocols

Protocol A: HPLC-UV-MS Identification

This method separates the target from potential de-brominated impurities and regioisomers.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide).
- MS Settings: ESI Positive Mode. Scan range 100–500 m/z.

Critical Acceptance Criteria:

- Retention Time: Major peak at ~8.5 min (varies by system).
- Mass Spectrum: Must show a doublet at
and
(
) with near-equal intensity, characteristic of the
and
isotopes [1].

Protocol B: ¹H-NMR Structural Confirmation

NMR is required to distinguish the 6-hydroxy isomer from the 3-hydroxy or 4-hydroxy isomers.

- Solvent: DMSO-
.
- Key Signals:
 - Amide Proton (-NH): Broad singlet/quartet at

ppm.
 - Phenolic Proton (-OH): Singlet, often downfield (

ppm) due to intramolecular H-bonding with the amide carbonyl oxygen (specific to the 6-hydroxy isomer).
 - Aromatic Region: Three protons. Look for a triplet (t) and two doublets (d) or a multiplet pattern consistent with 1,2,3-trisubstituted benzene.
 - Methyl Group: Doublet at

ppm (coupling with NH).

Establishing the "Assigned Purity" (Potency)

To use the material as a quantitative standard, calculate the potency on an "As-Is" basis using the Mass Balance Equation:

Required Tests:

- HPLC Purity: Chromatographic purity by area normalization.
- Water Content: Karl Fischer (KF) titration.
- Residual Solvents: GC-Headspace (for MeOH, EtOAc from synthesis).
- Residue on Ignition (ROI): To detect inorganic salts (e.g., NaBr).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 264945, 2-Bromo-N-methylbenzamide. Retrieved from [\[Link\]](#)
- United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.
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